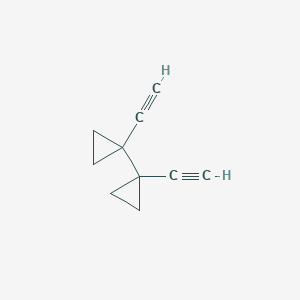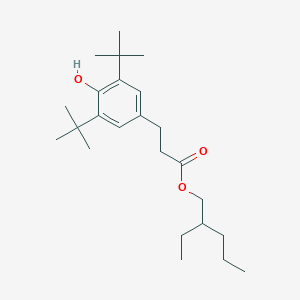
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of specific catalysts to achieve the desired product. In the case of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, the synthesis was achieved through an intramolecular lactonization reaction starting from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. The reaction was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, which are standard techniques for verifying the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their chemical behavior. For tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, single crystal X-ray diffraction analysis was employed to determine its structure. The crystal was found to belong to the monoclinic space group P21/c with specific lattice parameters and contained a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring. The presence of two diastereomers in a 1:1 ratio in the crystal was also noted .
Chemical Reactions Analysis
The synthesis of octadecyl-β-(4-hydroxy-3,5-di-tert-butyl-phenyl) propionate, also known as antioxidant 1076, involved a transesterification reaction. This process used methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (MPC) and stearyl alcohol as starting materials, with an organic zinc salt serving as the catalyst. The study of reaction conditions revealed that the optimal ratio of MPC to stearyl alcohol was 1.02:1, with a reaction temperature of 160°C, a reaction time of 5 hours, and a catalyst amount of 2% relative to MPC. These conditions resulted in a high yield and purity of the product, demonstrating the effectiveness of the chosen synthesis method .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the provided papers do not directly discuss the physical and chemical properties of octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, the synthesis and structural analysis of related compounds provide insights into the potential properties. For instance, the crystalline structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate suggest its stability and potential interactions with other molecules . Similarly, the successful synthesis and high purity of octadecyl-β-(4-hydroxy-3,5-di-tert-butyl-phenyl) propionate indicate its potential as an effective antioxidant, which is a property often associated with phenolic compounds .
Scientific Research Applications
Polymorphism in Medical Devices
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, known commercially as Irganox 1076®, is extensively used as a phenolic antioxidant in polymer-based medical devices. Research has revealed various polymorphs of this compound, which are significant for their presence in polymeric devices. It has been observed that different polymorphs can be present on the surface of devices like polyurethane catheters, influencing their properties and interactions (Saunier, Mazel, Paris, & Yagoubi, 2010).
Biosynthesis in Organic Solvents
This compound plays a critical role in biosynthesis processes, especially in organic solvents. For instance, its usage in the biosynthesis of certain intermediates for statin drugs like atorvastatin and rosuvastatin has been explored. The introduction of organic solvents in biosynthesis reaction systems enhances the yield and efficiency of the process, demonstrating its versatility in chemical synthesis (Liu et al., 2018).
Role in Anionic Condensations
Research has delved into the role of 3,5-di-tert-butyl-4-hydroxybenzaldehydes, closely related to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, in anionic condensations. This involves the formation of various compounds through reactions with malonic acid, diethyl malonate, and acetic anhydride, showcasing the compound’s utility in complex organic synthesis processes (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).
Molecular Structure and Analysis
The molecular structure and vibrational spectra of related compounds have been studied extensively, aiding in the understanding of their chemical properties and interactions. This research is vital for applications in fields such as drug design and material science, where the molecular structure dictates the compound's functionality (Mathammal et al., 2016).
Quantification in Food Products
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and its derivatives are also quantified in various food products. The development of methods for their detection and quantification is crucial for food safety and compliance with health regulations (Perrin & Meyer, 2002).
Application in Lubricant Oils
Its application extends to the quantitative analysis of additives in oil-based lubricants. This research is pivotal in understanding how these additives interact with and affect the properties of lubricants, impacting their performance and longevity (Da Costa et al., 2013).
Safety And Hazards
properties
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate | |
CAS RN |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
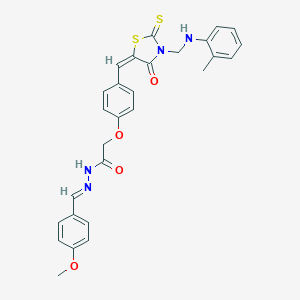
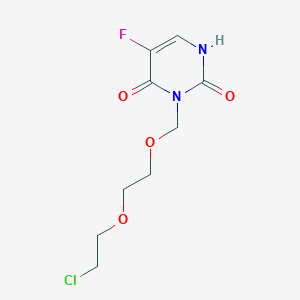
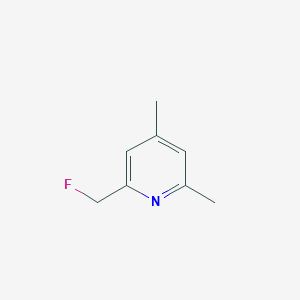
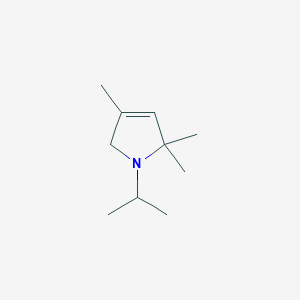
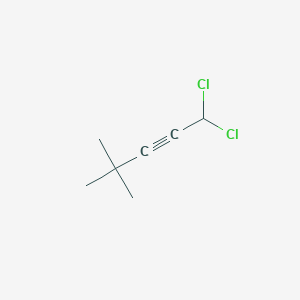
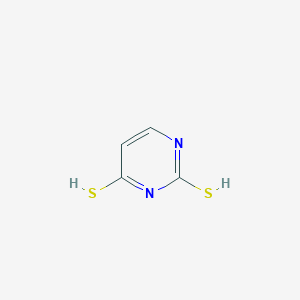
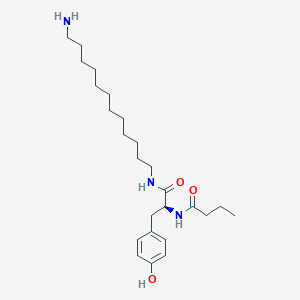
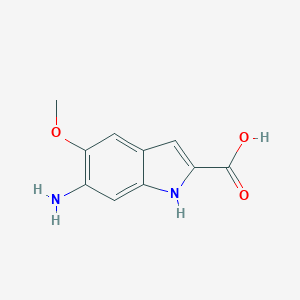
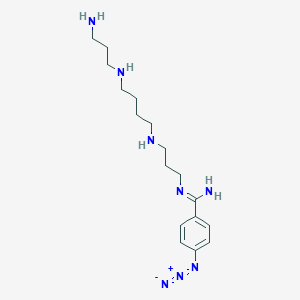
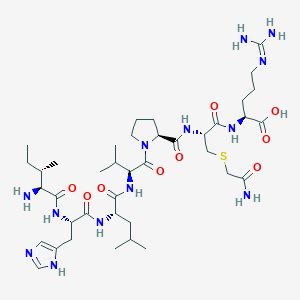
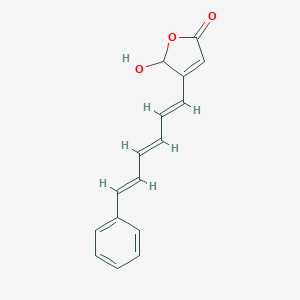
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
